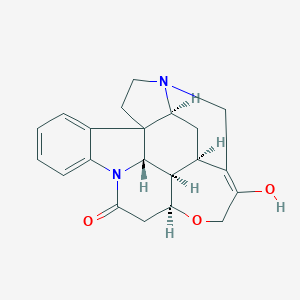![molecular formula C21H17FN2O2 B236340 2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as FPA-124 and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FPA-124 involves the inhibition of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic effects in various diseases such as cancer and neurodegenerative disorders. FPA-124 has been shown to selectively inhibit GSK-3β without affecting other kinases (Nishiyama et al., 2010).
Biochemical and Physiological Effects
FPA-124 has been shown to have various biochemical and physiological effects in preclinical studies. In a study by L. Chen et al. (2016), FPA-124 was found to reduce inflammation and oxidative stress in a mouse model of traumatic brain injury. Another study by M. Li et al. (2018) showed that FPA-124 had cardioprotective effects in a rat model of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPA-124 in lab experiments is its selectivity for GSK-3β. This allows researchers to study the specific effects of GSK-3β inhibition without affecting other kinases. However, one limitation of using FPA-124 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FPA-124. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease. Another direction is to improve its solubility and bioavailability to make it more suitable for in vivo studies. Additionally, the development of FPA-124 derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, FPA-124 is a chemical compound that has been studied for its potential applications in the field of medicine. Its mechanism of action involves the inhibition of GSK-3β, and it has been shown to have various biochemical and physiological effects in preclinical studies. While there are advantages and limitations to using FPA-124 in lab experiments, there are several future directions for its study that could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of FPA-124 involves the reaction of 4-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluorine gas to form the final product, 2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide. This synthesis method has been reported in a scientific paper by H. Sato et al. (2007).
Wissenschaftliche Forschungsanwendungen
FPA-124 has been studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. In a study by R. Nishiyama et al. (2010), FPA-124 was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Y. Zhang et al. (2013) showed that FPA-124 had neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
Molekularformel |
C21H17FN2O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-fluoro-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-19-9-5-4-8-18(19)21(26)24-17-12-10-16(11-13-17)23-20(25)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
HSZSKHBEONPPNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
